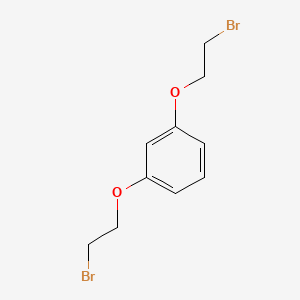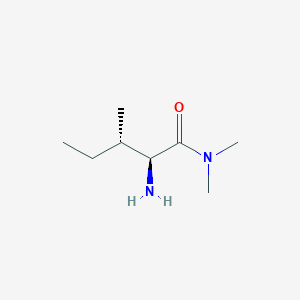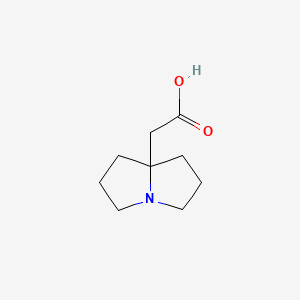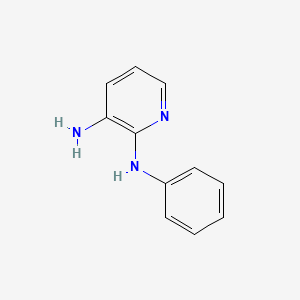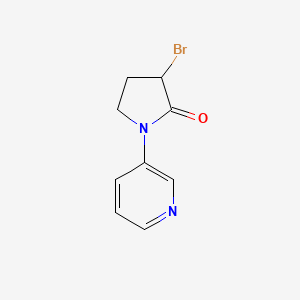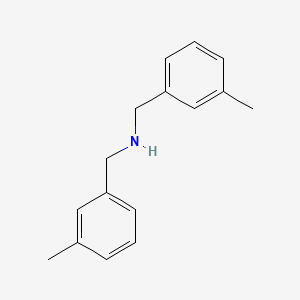
Bis(3-methylbenzyl)amine
Descripción general
Descripción
Bis(3-methylbenzyl)amine: is an organic compound with the molecular formula C16H19N It is a secondary amine, characterized by the presence of two 3-methylbenzyl groups attached to a central nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methylbenzyl)amine can be achieved through several methods. One common approach involves the reductive amination of 3-methylbenzaldehyde with ammonia or a primary amine, followed by reduction with a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst . Another method involves the direct N-alkylation of 3-methylbenzylamine with an alkyl halide under basic conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions: Bis(3-methylbenzyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides, depending on the oxidizing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Imines or amides.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted amines or other functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry: Bis(3-methylbenzyl)amine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals . Its unique structure allows for the formation of various derivatives with potential biological activity.
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It may exhibit activity against certain biological targets, making it a candidate for the development of new therapeutic agents .
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and material science .
Mecanismo De Acción
The mechanism of action of Bis(3-methylbenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or altering the conformation of proteins, leading to changes in their activity .
Comparación Con Compuestos Similares
- Bis(2-methylbenzyl)amine
- Bis(4-methylbenzyl)amine
- Bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)amine
Comparison: Bis(3-methylbenzyl)amine is unique due to the position of the methyl group on the benzyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Propiedades
IUPAC Name |
1-(3-methylphenyl)-N-[(3-methylphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-13-5-3-7-15(9-13)11-17-12-16-8-4-6-14(2)10-16/h3-10,17H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBOJPWGJXIBMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

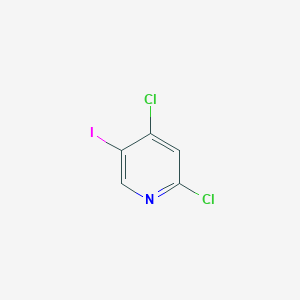
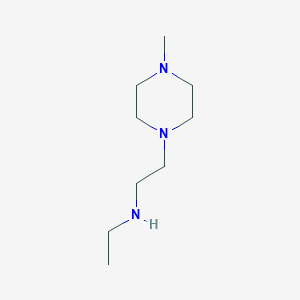
![3,6-Dibromothieno[3,2-b]thiophene](/img/structure/B1311239.png)
